

Comparative spectroscopic analysis of cinnamic acid derivatives

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Compound of Interest

Compound Name: 2-Nitrocinnamic acid

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A Comparative Spectroscopic Guide to Cinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives are a class of organic compounds prevalent in the plant kingdom, where they play vital roles in various biological processes.^[1] Their extensive applications in the pharmaceutical, cosmetic, and food industries necessitate robust analytical methods for their identification and characterization.^{[1][2][3][4]} This guide presents a comparative spectroscopic analysis of five common cinnamic acid derivatives: Cinnamic Acid, p-Coumaric Acid, Caffeic Acid, Ferulic Acid, and Sinapic Acid. The comparison utilizes data from UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing a valuable resource for professionals in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of the selected cinnamic acid derivatives. These values represent characteristic spectroscopic signatures that can be used for their differentiation.^[1]

Table 1: UV-Visible Spectroscopic Data (in Methanol)

The UV-Vis absorption maxima (λ_{max}) of cinnamic acid derivatives are influenced by the substituents on the aromatic ring.[1] Hydroxylation and methoxylation typically cause bathochromic (red) shifts.[1]

Compound	λ_{max} 1 (nm)	λ_{max} 2 (nm)	Solvent
Cinnamic Acid	~273	~215	Methanol[1]
p-Coumaric Acid	~310	~228	Various[1]
Caffeic Acid	~323	~245	Water (pH 7.4)[1]
Ferulic Acid	~321	~235	Methanol/Water[1]
Sinapic Acid	~324	~236	Not Specified[1]

Table 2: Key FT-IR Vibrational Frequencies (cm^{-1})

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for the cinnamic acid derivatives are presented below.

Functional Group	Cinnamic Acid	p-Coumaric Acid	Caffeic Acid	Ferulic Acid	Sinapic Acid
O-H (Phenolic)	-	~3383[5]	~3431, ~3231[5]	~3434	~3383, ~3311
C=O (Carboxylic Acid)	~1685[1]	~1672[1]	~1645[1]	~1660-1690	~1660-1690
C=C (Alkenyl)	~1635[1]	~1630[1]	~1630[1]	~1635[1]	~1630[1]
C-O (Carboxylic Acid)	~1310[1]	~1250[1]	~1280[1]	~1270[1]	~1270[1]

Table 3: ^1H NMR Chemical Shifts (δ , ppm) in DMSO-d_6

^1H NMR spectroscopy helps to identify the chemical environment of protons in a molecule.

Proton	Cinnamic Acid	p-Coumaric Acid	Caffeic Acid	Ferulic Acid	Sinapic Acid
H- α (vinylic)	~6.45 (d)	~6.28 (d)[1]	~6.20 (d)	~6.35 (d)	~6.30 (d)
H- β (vinylic)	~7.55 (d)	~7.50 (d)[1]	~7.45 (d)	~7.50 (d)	~7.50 (d)
Aromatic Protons	~7.40-7.80 (m)	~6.78 (d), ~7.51 (d)[1]	~6.75-7.05 (m)	~6.80-7.30 (m)	~6.90 (s)
OCH ₃ Protons	-	-	-	~3.80 (s)	~3.85 (s)

Table 4: ^{13}C NMR Chemical Shifts (δ , ppm) in DMSO- d_6

^{13}C NMR spectroscopy provides information on the carbon framework of a molecule.

Carbon	Cinnamic Acid	p-Coumaric Acid	Caffeic Acid	Ferulic Acid	Sinapic Acid
C=O	~167.5[1]	~168.0	~168.2	~168.5	~168.3
C- α	~118.0	~115.5	~115.0	~115.8	~115.2
C- β	~144.1[1]	~144.5	~145.0	~145.2	~145.5
Aromatic Carbons	~126-134	~116-160	~115-148	~110-150	~106-148
OCH ₃	-	-	-	~55.6	~56.0

Table 5: Mass Spectrometry Data (Negative Ion Mode)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of compounds. In negative ion mode, cinnamic acid derivatives typically show a prominent $[\text{M}-\text{H}]^-$ ion.[1]

Compound	Molecular Formula	Molecular Weight (g/mol)	Observed [M-H] ⁻ (m/z)
Cinnamic Acid	C ₉ H ₈ O ₂	148.16	147.04
p-Coumaric Acid	C ₉ H ₈ O ₃	164.16	163.04
Caffeic Acid	C ₉ H ₈ O ₄	180.16	179.03
Ferulic Acid	C ₁₀ H ₁₀ O ₄	194.18	193.05
Sinapic Acid	C ₁₁ H ₁₂ O ₅	224.21	223.06

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Sample Preparation: Cinnamic acid derivatives are dissolved in a suitable solvent (e.g., methanol, ethanol, or water) to a concentration of approximately 0.01 mM.[\[1\]](#)[\[5\]](#)
- Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.[\[1\]](#)[\[5\]](#) The solvent is used as a blank for baseline correction.
- Analysis: The wavelengths of maximum absorbance (λ_{max}) are determined from the resulting spectrum.[\[1\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., KBr pellet press or Attenuated Total Reflectance - ATR).
- Sample Preparation:

- KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[\[1\]](#)
- ATR Method: A small amount of the solid sample is placed directly on the ATR crystal.[\[1\]](#)
- Data Acquisition: The IR spectrum is typically recorded in the range of 4000-400 cm^{-1} .[\[1\]](#)
- Analysis: The vibrational frequencies of characteristic functional groups are identified and compared.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[\[1\]](#)[\[5\]](#)
- Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d_6) or chloroform-d (CDCl_3).[\[1\]](#) Tetramethylsilane (TMS) is commonly used as an internal standard.[\[1\]](#)
- Data Acquisition: Both ^1H and ^{13}C NMR spectra are acquired. Standard pulse sequences are used for each type of experiment.
- Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

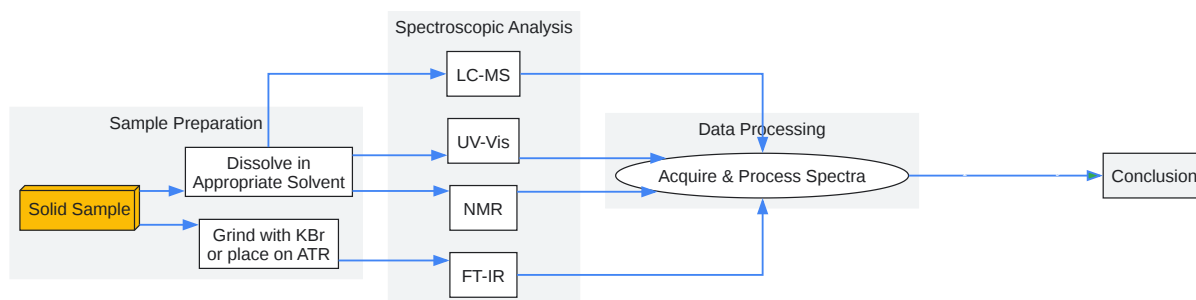
- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like High-Performance Liquid Chromatography (HPLC) for sample introduction and separation (LC-MS).[\[1\]](#)
- Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for these acidic compounds.
- Data Acquisition: Mass spectra are acquired over a relevant mass-to-charge (m/z) range. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns by inducing collision-induced dissociation (CID) of the precursor ion.[\[1\]](#)

- Analysis: The molecular ion peak ($[M-H]^-$) is identified to determine the molecular weight. The fragmentation pattern provides structural information.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of cinnamic acid derivatives.

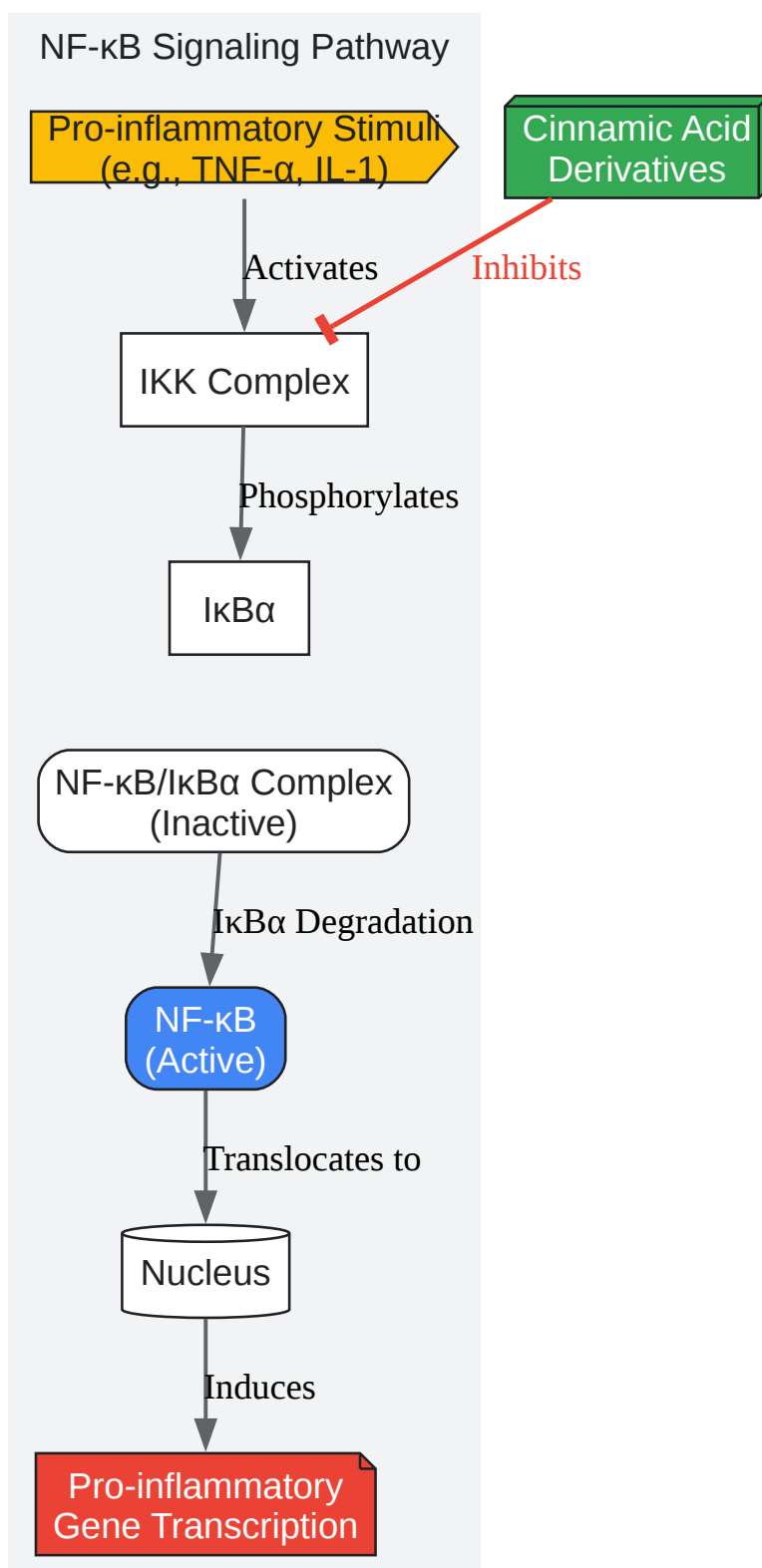


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Caption: General workflow for spectroscopic analysis.

Inhibition of NF- κ B Signaling Pathway

Cinnamic acid derivatives have demonstrated significant anti-inflammatory effects by inhibiting the NF- κ B signaling pathway. This pathway is crucial in the transcription of pro-inflammatory genes. The diagram below illustrates the inhibitory action.[2][3]



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Caption: Inhibition of the NF- κ B pathway by cinnamic acid derivatives.

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